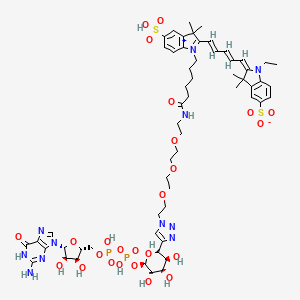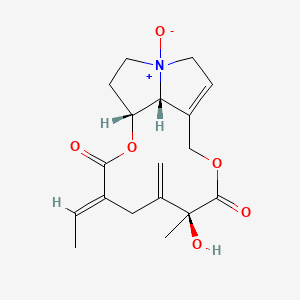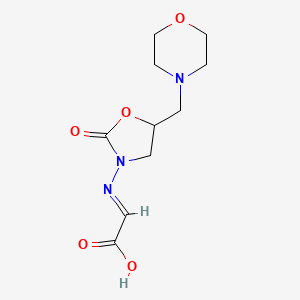
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is a synthetic peptide compound. The “Cbz” stands for carbobenzoxy, a protective group used in peptide synthesis. “D-Glu(Bn)” refers to D-glutamic acid with a benzyl group, and “Gly” stands for glycine, a simple amino acid. This compound is used in various scientific research applications due to its unique properties and structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly typically involves the stepwise addition of amino acids to form the peptide chain. The process begins with the protection of the amino group of D-glutamic acid using the carbobenzoxy group. The benzyl group is then introduced to the side chain of D-glutamic acid. The protected D-glutamic acid is then coupled with glycine residues using standard peptide coupling reagents such as carbodiimides or uronium salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Deprotection: The carbobenzoxy and benzyl groups can be removed using hydrogenation or acidic conditions to yield the free peptide.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the hydrogenation of the carbobenzoxy and benzyl groups.
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid can be used for the hydrolysis of peptide bonds.
Major Products Formed
The major products formed from the reactions of this compound include the individual amino acids (D-glutamic acid and glycine) and their derivatives after deprotection and hydrolysis .
Aplicaciones Científicas De Investigación
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand the reactivity and stability of peptide bonds.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cbz-D-Glu-OH: A simpler derivative of D-glutamic acid with a carbobenzoxy protective group.
Cbz-D-Glu(OtBu)-OH: A derivative with a tert-butyl group instead of a benzyl group.
Cbz-D-Glu-Gly-OH: A shorter peptide with only one glycine residue.
Uniqueness
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is unique due to its specific sequence and protective groups, which confer distinct chemical and biological properties. The presence of multiple glycine residues makes it more flexible and less sterically hindered compared to shorter peptides .
Propiedades
Fórmula molecular |
C28H33N5O10 |
|---|---|
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H33N5O10/c34-22(29-14-23(35)31-16-25(37)38)13-30-24(36)15-32-27(40)21(33-28(41)43-18-20-9-5-2-6-10-20)11-12-26(39)42-17-19-7-3-1-4-8-19/h1-10,21H,11-18H2,(H,29,34)(H,30,36)(H,31,35)(H,32,40)(H,33,41)(H,37,38)/t21-/m1/s1 |
Clave InChI |
NSNQPZDPXGQEHI-OAQYLSRUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)



